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molecular formula C15H14O B074688 2,6-Dimethylbenzophenone CAS No. 1139-60-2

2,6-Dimethylbenzophenone

Cat. No. B074688
M. Wt: 210.27 g/mol
InChI Key: HBPDHOUFKMTSHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03933917

Procedure details

81 parts of 5-tert.-butyl-m-xylene and 70 parts of benzoyl chloride are kept with 2.4 parts of ferric chloride for three hours at from 100° to 120°C. The whole is cooled to 25°C and 600 parts of benzene and 100 parts of aluminum chloride are added. 20 parts of hydrogen chloride is passed into the mixture during six hours at 70° to 80°C. The mixture is poured onto 1000 parts of ice-water. The organic phase which forms is separated and 77 parts (73.3% of theory) of 2,6-dimethylbenzophenone having a boiling point of 122° to 125°C is isolated by distillation at 0.3 mm Hg.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ferric chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([C:5]1[CH:6]=[C:7]([CH3:12])[CH:8]=[C:9]([CH3:11])[CH:10]=1)(C)(C)C.[C:13](Cl)(=[O:20])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.[Cl-].[Al+3].[Cl-].[Cl-].Cl>C1C=CC=CC=1>[CH3:11][C:9]1[CH:10]=[CH:5][CH:6]=[C:7]([CH3:12])[C:8]=1[C:13]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)=[O:20] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(C=C(C1)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Name
ferric chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic phase which forms is separated

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=O)C2=CC=CC=C2)C(=CC=C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 73.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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